molecular formula C19H26N4O4S B2488058 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946232-84-4

4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No. B2488058
CAS RN: 946232-84-4
M. Wt: 406.5
InChI Key: HDHXYVLFGPBFOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylpyrimidine sulfonyl piperazine derivatives, including compounds similar to 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, often involves strategic chemical reactions, including Suzuki coupling. These processes are designed to yield high-purity products with good functional group transformations and high yields. The structures of the synthesized compounds are confirmed through various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis (Mohan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, achieved through techniques like single crystal X-ray diffraction, reveals detailed information about the arrangement of atoms within the molecule. Computational density functional theory (DFT) calculations further shed light on reactive sites for electrophilic and nucleophilic interactions, highlighting the molecular geometry and electronic properties (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds like this compound is influenced by their functional groups. Studies on N-acyl and N-sulfonyl groups' effects on the anodic methoxylation of piperidine derivatives provide insights into their reactivity under various conditions, indicating the potential for diverse chemical transformations (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and can be studied through various analytical techniques. The crystallization behavior, solubility, melting point, and other thermodynamic properties are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for predicting the compound's behavior in chemical reactions. Studies on similar compounds' binding affinity and inhibitory activity provide valuable insights into their potential biological activities and interactions with biological molecules (Congiu et al., 2015).

Scientific Research Applications

Receptor Antagonism and Antimicrobial Activities

  • 5-HT7 Receptor Antagonists : Piperazine derivatives, including those related to the chemical structure , have been explored for their potential as 5-HT7 receptor antagonists. These compounds have shown significant activity and selectivity against various serotonin receptors, highlighting their potential in treating neurological disorders (Yoon et al., 2008).

  • Antimicrobial Properties : New 1,2,4-Triazole derivatives, which may structurally resemble the chemical in focus, have demonstrated antimicrobial activities. Such compounds were synthesized and found to possess good to moderate activities against test microorganisms, suggesting their applicability in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis and Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to the chemical of interest have been synthesized. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity and potential as novel therapeutic agents (Abu‐Hashem et al., 2020).

  • Estrogen Receptor Binding Affinity : Compounds incorporating pyrimidine-piperazine-chromene and -quinoline conjugates, potentially related to the chemical , have been synthesized and evaluated for their binding affinity to estrogen receptors. Some of these compounds showed significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

4-ethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-5-27-19-13-18(20-15(3)21-19)22-8-10-23(11-9-22)28(24,25)16-6-7-17(26-4)14(2)12-16/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHXYVLFGPBFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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